molecular formula C7H11NOS B1613491 S-(4-Cyanobutyl)thioacetate CAS No. 252949-42-1

S-(4-Cyanobutyl)thioacetate

Cat. No.: B1613491
CAS No.: 252949-42-1
M. Wt: 157.24 g/mol
InChI Key: QZCVGPWTKIYEIZ-UHFFFAOYSA-N
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Description

S-(4-Cyanobutyl)thioacetate: is an organic compound with the molecular formula C7H11NOS and a molecular weight of 157.23 g/mol . It is also known by other names such as 5-(Acetylsulfanyl)-pentanenitrile and Thiolacetylpentanenitrile . This compound is typically used in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-(4-Cyanobutyl)thioacetate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 4-bromobutyronitrile with potassium thioacetate in an aqueous medium. The reaction is typically carried out under controlled pH conditions using potassium carbonate as a mild base . The product is then purified through standard organic synthesis techniques such as distillation or recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nucleophilic substitution reactions similar to those used in laboratory settings. The use of environmentally friendly solvents and reagents is emphasized to ensure sustainable production practices .

Chemical Reactions Analysis

Types of Reactions: S-(4-Cyanobutyl)thioacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-(4-Cyanobutyl)thioacetate involves its ability to undergo nucleophilic substitution reactions. The thioacetate group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is harnessed in various chemical synthesis processes . The compound’s molecular targets and pathways are primarily related to its interactions with other organic molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison: S-(4-Cyanobutyl)thioacetate is unique due to its cyanobutyl group, which imparts distinct reactivity and properties compared to other thioacetates. For example, S-phenyl thioacetate has a phenyl group, making it more aromatic and less reactive in nucleophilic substitution reactions. Ethyl thioacetate, on the other hand, is simpler and less sterically hindered, leading to different reactivity patterns .

Properties

IUPAC Name

S-(4-cyanobutyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-7(9)10-6-4-2-3-5-8/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCVGPWTKIYEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621842
Record name S-(4-Cyanobutyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252949-42-1
Record name S-(4-Cyanobutyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252949-42-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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